![molecular formula C7H5ClINO B3031864 4-Chloro-3-iodobenzamide CAS No. 791137-24-1](/img/structure/B3031864.png)
4-Chloro-3-iodobenzamide
Overview
Description
4-Chloro-3-iodobenzamide is a chemical compound with the molecular formula C7H5ClINO . It is primarily used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 4-Chloro-3-iodobenzamide consists of 7 carbon atoms, 5 hydrogen atoms, 1 chlorine atom, 1 iodine atom, and 1 nitrogen atom . The average mass is 281.478 Da and the monoisotopic mass is 280.910431 Da .Scientific Research Applications
Amino Acid Derivatization and Analysis
Background: 4-Chloro-3-iodobenzamide (CIB) is a versatile compound with applications in analytical chemistry. One notable use involves derivatization for amino acid analysis.
Methodology: Researchers have employed CIB derivatization in ultrahigh-performance liquid chromatography tandem mass spectrometry (UHPLC-MS/MS). Here’s how it works:
- Food Analysis : CIB-derivatized UHPLC-MS/MS enables simultaneous determination of free amino acids in Chinese jujube dates . These amino acids play a crucial role in food quality assessment during processing.
Synthetic Chemistry
Background: CIB serves as a building block in synthetic chemistry due to its reactivity.
Applications:- Coumarin Derivatives : An improved synthesis of 4-chlorocoumarin-3-sulfonyl chloride (4) uses CIB as a precursor. This compound finds applications in medicinal chemistry and materials science .
properties
IUPAC Name |
4-chloro-3-iodobenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClINO/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,(H2,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTCJMBKOAKXIQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)N)I)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClINO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60622545 | |
Record name | 4-Chloro-3-iodobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60622545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.48 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-iodobenzamide | |
CAS RN |
791137-24-1 | |
Record name | 4-Chloro-3-iodobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60622545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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